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2-Amino-3-guanidino-propionic acid - 14191-91-4

2-Amino-3-guanidino-propionic acid

Catalog Number: EVT-13574973
CAS Number: 14191-91-4
Molecular Formula: C4H10N4O2
Molecular Weight: 146.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-guanidino-L-alanine is a L-alanine derivative in which one of the methyl hydrogens of L-alanine has been replaced by a guanidino group. It has a role as a Brassica napus metabolite. It is a L-alanine derivative, a non-proteinogenic L-alpha-amino acid and a member of guanidines.
Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis in Brassica napus and Other Plant Systems

2-Amino-3-guanidinopropionic acid (AGPA), also termed dinor-L-arginine, is a non-proteinogenic amino acid analog of arginine characterized by a shortened carbon backbone. In Brassica napus (canola), AGPA arises primarily through modifications of arginine metabolism under abiotic stress conditions. Metabolomic profiling reveals that its accumulation is dynamically regulated in roots and shoots in response to stressors like salt, drought, heat, and waterlogging [1]. Under salt stress, B. napus seedlings exhibit a generalized reduction in most metabolites, including organic acids, amino acids, and sugars. In contrast, drought stress induces accumulation of these metabolite groups, potentially creating biosynthetic conditions favoring AGPA synthesis [1] [7]. AGPA biosynthesis likely occurs through partial arginine catabolism or enzymatic amidation of precursor molecules. Glycine amidinotransferase (GATM), known for its role in creatine biosynthesis, demonstrates substrate promiscuity in plants, potentially transferring guanidino groups to smaller amino acid acceptors like β-alanine or glycine, yielding guanidino acids structurally analogous to AGPA [8]. This suggests a possible biosynthetic route in plants facing metabolic reprogramming during stress adaptation.

Table 1: Metabolic Context of AGPA Biosynthesis in Brassica napus Under Abiotic Stress

Stress ConditionOverall Metabolic Shift in Roots/ShootsInferred AGPA Biosynthesis Implication
Salt StressGeneralized decrease in organic acids, amino acids, sugarsReduced precursor availability likely limits AGPA synthesis
Drought StressIncrease in most metabolites (amino acids, organic acids, sugars)Enhanced precursor pool may facilitate AGPA production
Heat StressIncrease in specific amino acids (e.g., essential/non-essential AAs) and sucrose in shootsPotential for arginine pathway modification towards AGPA
WaterloggingDecrease in malic/citric acids, specific AAs, xylose in shootsConstrained biosynthesis due to reduced key intermediates

Role in Arginine-Derived Metabolic Networks

AGPA functions as a key modulator within arginine-derived metabolic networks, competing with arginine for enzymatic binding sites and influencing flux through interconnected pathways. Crucially, AGPA acts as an unreactive substrate analog for arginase, the enzyme catalyzing arginine hydrolysis to ornithine and urea. Structural studies confirm that AGPA binds human arginase I via hydrogen bonds involving its α-carboxylate and α-amino groups, while its shortened guanidinopropyl side chain prevents direct interaction with the binuclear manganese cluster essential for catalysis [2] [8]. This high-affinity yet non-productive binding establishes AGPA as a potent competitive inhibitor of arginase, effectively shunting arginine away from polyamine and proline biosynthesis [2] [5].

In B. napus-Plasmodiophora brassicae interactions (clubroot disease), arginine metabolism undergoes significant reprogramming. Susceptible plants show transient agmatine production and a massive induction of arginase activity, leading to proline accumulation – processes linked to gall development (hypertrophy/hyperplasia). AGPA, by inhibiting arginase, could theoretically disrupt this pathogen-favorable metabolic shift. Conversely, partially resistant plants exhibit sustained agmatine production and weaker arginase induction [5]. This highlights AGPA's potential role in rebalancing arginine flux during defense responses, possibly favoring polyamine or nitric oxide (NO) production over the arginase-proline pathway exploited during infection [5] [7]. Furthermore, AGPA may influence the salicylic acid (SA)-mediated defense axis. Clubroot-resistant B. napus lines show higher SA accumulation and expression of benzoate/salicylate carboxyl methyltransferase (BSMT), and exogenous SA application reduces disease severity [7]. While a direct link between AGPA and SA requires further study, the inhibition of arginase by AGPA could indirectly support defense-signaling metabolite pools.

Enzymatic Catalysis and Precursor Utilization Strategies

The enzymatic interactions of AGPA reveal a sophisticated strategy for modulating guanidino group metabolism. Its primary documented interaction is with arginase (EC 3.5.3.1), where it acts as a substrate mimic. Binding studies with human arginase I (Mn²⁺-form and Co²⁺-form) demonstrate that AGPA occupies the substrate-binding pocket. The key interactions involve:

  • Hydrogen bonding between the enzyme and AGPA's α-amino and α-carboxylate groups.
  • The shortened spacer between the α-carbon and the guanidino group (compared to arginine) positions the guanidino group such that it cannot coordinate effectively with the catalytic metal ions (Mnᴬ/Mnᴮ), rendering it unreactive [2].

This specific binding mode without hydrolysis underscores AGPA's role as a pure inhibitory analog. Recent biochemical re-evaluation suggests that the human enzyme historically annotated as agmatinase (AGMAT) is, in fact, a guanidino acid hydrolase (GDAH). While AGMAT efficiently hydrolyzes linear guanidino acids like taurocyamine, guanidinobutyrate (GBA), and guanidinopropionate (GPA), it exhibits virtually no activity toward agmatine or AGPA itself [8]. This specificity arises because AGMAT/GDAH requires a negatively charged group (e.g., carboxylate or sulfonate) at the end of the substrate molecule opposing the guanidine moiety for efficient catalysis – a feature absent in agmatine and not optimally positioned or charged in AGPA compared to its preferred substrates. Therefore, AGPA is not a substrate for this enzyme.

The biosynthesis of AGPA likely exploits precursor promiscuity within existing transamidinase systems. Human glycine amidinotransferase (GATM), the first enzyme in creatine biosynthesis, demonstrates the ability to utilize alternative amine acceptors beyond glycine. It can catalyze the transfer of the amidino group from arginine to β-alanine (yielding GPA) and hypothetically to other small amino acids [8]. While direct evidence for GATM synthesizing AGPA from arginine and a suitable acceptor (e.g., glycine or β-alanine with subsequent modification) in plants is pending, this enzymatic promiscuity represents a plausible biosynthetic mechanism, particularly under stress conditions where enzyme specificity might be altered or metabolic demands shift.

Table 2: Enzymatic Interactions of 2-Amino-3-guanidinopropionic Acid (AGPA)

EnzymeEnzymatic Activity (EC)Interaction with AGPAFunctional Consequence
Arginase3.5.3.1 (Arginine amidinohydrolase)High-affinity binding via α-NH₂, α-COO⁻; Guanidinium group fails to reach catalytic metalsCompetitive inhibition; Blocks arginine → ornithine + urea
AGMAT / GDAH3.5.3.11 (Agmatinase) / 3.5.3.- (Guanidino acid hydrolase)No significant binding or hydrolysisNot a substrate or inhibitor
Glycine Amidinotransferase (GATM - putative)2.1.4.1 (Glycine amidinotransferase)Potential amidino group acceptor (requires validation)Plausible biosynthetic route (Amidino transfer to precursor)

Properties

CAS Number

14191-91-4

Product Name

2-Amino-3-guanidino-propionic acid

IUPAC Name

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid

Molecular Formula

C4H10N4O2

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1

InChI Key

XNBJHKABANTVCP-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N

Isomeric SMILES

C([C@@H](C(=O)O)N)N=C(N)N

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